

Technical Guide: N,N'-bis(4-bromophenyl)propanediamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N,N'-bis(4-bromophenyl)propanediamide*
CAS No.: 105678-71-5
Cat. No.: B010863

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Core Architecture, Synthesis, and Functional Utility[1] Executive Summary

N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5) is a symmetrical bis-amide derivative of malonic acid.[1] It serves as a critical bidentate ligand scaffold and a synthetic intermediate in the construction of nitrogen-containing heterocycles, particularly quinolinones and pyrimidines. Its structural rigidity, conferred by the terminal 4-bromophenyl groups, makes it a valuable candidate for crystal engineering and supramolecular assembly, while the central methylene bridge allows for further functionalization (e.g., Knoevenagel condensations).

This guide provides a validated protocol for its synthesis, avoiding common pitfalls associated with malonyl chloride instability, and details its applications in medicinal chemistry and materials science.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Parameter	Specification
CAS Number	105678-71-5
IUPAC Name	N,N'-bis(4-bromophenyl)propanediamide
Synonyms	N,N'-bis(4-bromophenyl)malonamide; Malonanilide, 4,4'-dibromo-
Molecular Formula	C ₁₅ H ₁₂ Br ₂ N ₂ O ₂
Molecular Weight	412.08 g/mol
Appearance	White to off-white crystalline solid
Melting Point	>240 °C (Decomposes)
Solubility	Soluble: DMSO, DMF (Hot), DMAc Insoluble: Water, Ethanol (Cold), Diethyl Ether
pKa (Predicted)	~10.5 (Amide NH), ~12 (Methylene CH ₂)

Validated Synthesis Protocol

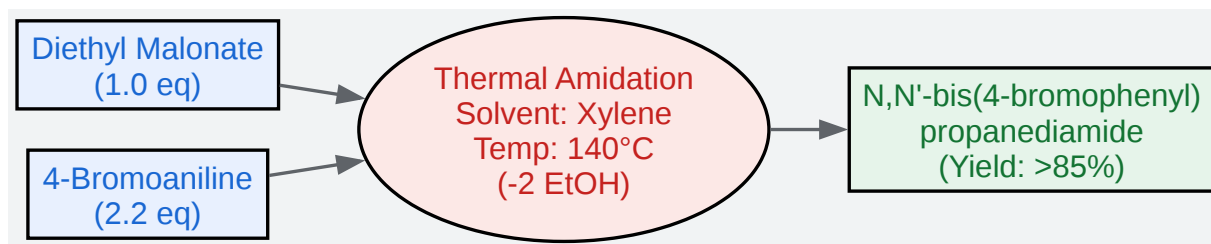
Method: Thermal Transamidation (The "Rugged" Route)

While acid chloride routes (using malonyl chloride) are theoretically faster, they often suffer from the formation of colored ketene impurities and rapid hydrolysis. The thermal transamidation of diethyl malonate is the industry-preferred method for high-purity bis-amides.

[1]

Reaction Scheme

The reaction involves the nucleophilic attack of 4-bromoaniline on the carbonyl centers of diethyl malonate, driven by the removal of ethanol.



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Figure 1: Thermal transamidation pathway avoiding acid chloride instability.

Step-by-Step Methodology

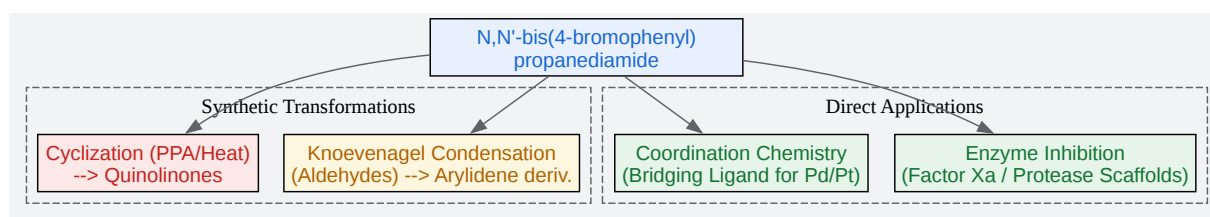
- Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine Diethyl Malonate (16.0 g, 100 mmol) and 4-Bromoaniline (37.8 g, 220 mmol).
- Solvent: Add Xylene (100 mL). Note: Xylene is chosen for its boiling point (~140°C), which is sufficient to drive the reaction and azeotrope ethanol.
- Reaction: Heat the mixture to reflux. Monitor the collection of ethanol in the Dean-Stark trap. Maintain reflux for 6–8 hours until ethanol evolution ceases.
 - Process Insight: The first amidation is rapid; the second requires sustained heat. Failure to reflux long enough results in the mono-amide impurity.[1]
- Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a heavy white solid.
- Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 30 mL) to remove unreacted aniline and mono-amide intermediates.
- Purification: Recrystallize from hot DMF/Water (9:1) or glacial acetic acid if high purity is required for biological assays.
- Drying: Dry in a vacuum oven at 80°C for 12 hours.

Mechanism of Action & Applications

Synthetic Utility: Heterocycle Formation

The central methylene group (-CH₂-) is acidic (pK_a ~12), allowing for functionalization via Knoevenagel condensation or alkylation, followed by cyclization.[1]

- Quinoline Synthesis: Heating with polyphosphoric acid (PPA) or Eaton's reagent induces intramolecular cyclization to form 6-bromo-4-hydroxy-2-quinolones.[1]
- Geminal Functionalization: Reaction with sulfonyl azides yields gem-diazido derivatives, precursors for energetic materials.[1]



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Figure 2: Divergent synthetic utility of the malonamide scaffold.[1]

Biological Relevance

Malonamide derivatives function as peptidomimetics.[2] The N,N'-bis(aryl) motif mimics the backbone of peptides, making this compound a scaffold for:

- Factor Xa Inhibitors: The rigid spacer allows the terminal aromatic rings to occupy the S1 and S4 pockets of coagulation enzymes.
- Antibacterial Agents: Halogenated malonamides have shown activity against Gram-positive bacteria by disrupting cell wall synthesis machinery.[1]

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1][3]
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Precautions:

- **Dust Control:** The dry powder can be electrostatic. Use a grounded weighing balance and work within a fume hood.
- **Waste Disposal:** Halogenated organic waste.[1] Do not mix with general organic solvents if incineration protocols require segregation of halogens.

References

- **Synthesis of Malonamides:**Organic Syntheses, Coll. Vol. 2, p. 273. (General method for malonic ester amidation).
- **Malonamide Ligands:** Harter, A. G., et al. "Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate." European Journal of Inorganic Chemistry, 2021, 23, 2241-2247.
- **Quinoline Cyclization:**Journal of Heterocyclic Chemistry, "Cyclization of N,N'-diarylmalonamides to quinolones.
- **Crystal Structure & Properties:** Jasinski, J. P., et al. "N-(4-Bromophenyl)acetamide: a new polymorph." [1][4] Acta Crystallographica Section E, 2013. (Structural analog reference for packing interactions).

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- To cite this document: BenchChem. [Technical Guide: N,N'-bis(4-bromophenyl)propanediamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010863/docs#technical-guide-n-n-bis-4-bromophenyl-propanediamide]

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